molecular formula C18H17NO2 B5666034 N-[(Z)-2-methyl-3-oxo-1-phenylbut-1-enyl]benzamide

N-[(Z)-2-methyl-3-oxo-1-phenylbut-1-enyl]benzamide

Cat. No.: B5666034
M. Wt: 279.3 g/mol
InChI Key: FTTLNEAMSNYHPI-LGMDPLHJSA-N
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Description

N-[(Z)-2-methyl-3-oxo-1-phenylbut-1-enyl]benzamide is a compound belonging to the class of benzamides. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science. This compound is characterized by its unique structure, which includes a phenyl group, a benzamide moiety, and a (Z)-configured enone system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-2-methyl-3-oxo-1-phenylbut-1-enyl]benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C, which can be incompatible with many functionalized molecules . advancements in catalytic systems and reaction conditions have led to more efficient and environmentally friendly production methods.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-2-methyl-3-oxo-1-phenylbut-1-enyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the enone system to an alcohol.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperature controls to optimize yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-[(Z)-2-methyl-3-oxo-1-phenylbut-1-enyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Benzamide derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of N-[(Z)-2-methyl-3-oxo-1-phenylbut-1-enyl]benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives are known to inhibit certain enzymes and proteins, leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-2-methyl-3-oxo-1-phenylbut-1-enyl]benzamide is unique due to its specific (Z)-configured enone system, which imparts distinct chemical reactivity and biological activity compared to other benzamide derivatives.

Properties

IUPAC Name

N-[(Z)-2-methyl-3-oxo-1-phenylbut-1-enyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-13(14(2)20)17(15-9-5-3-6-10-15)19-18(21)16-11-7-4-8-12-16/h3-12H,1-2H3,(H,19,21)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTLNEAMSNYHPI-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2)/C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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